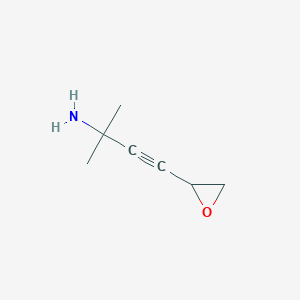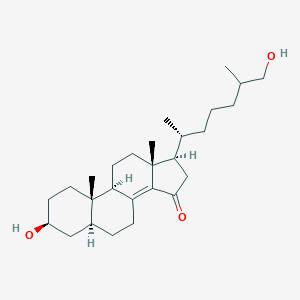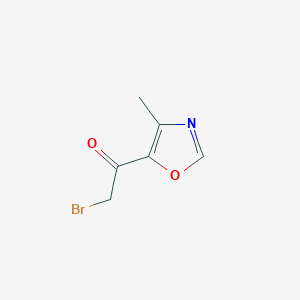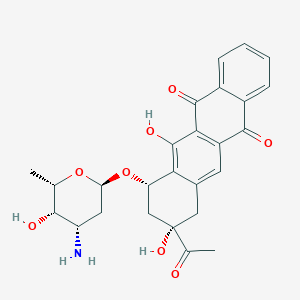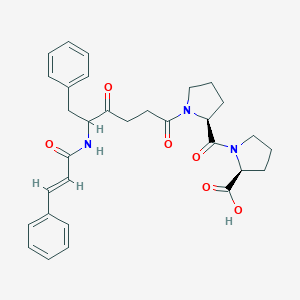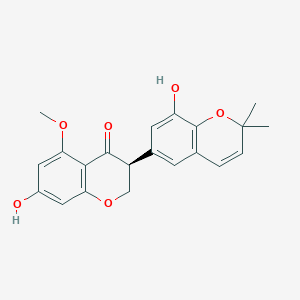![molecular formula C27H58N2O5S B050901 1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate CAS No. 67633-63-0](/img/structure/B50901.png)
1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate is a synthetic compound that belongs to the class of quaternary ammonium compounds. It is also known as EDTA-BSA-Ethyl Sulfate. This compound has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mechanism Of Action
The mechanism of action of 1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate is not well understood. However, it is believed that the compound interacts with the protein surface and forms a protective layer that stabilizes the protein structure. This protective layer prevents denaturation of the protein and enhances its stability.
Biochemical And Physiological Effects
1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate has several biochemical and physiological effects. It has been shown to improve the solubility of proteins, enhance their stability, and prevent their denaturation. Additionally, it has been shown to increase the shelf life of protein-based products. In terms of physiological effects, the compound has been shown to have low toxicity and is considered safe for use in various applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate is its ability to stabilize proteins. This makes it an ideal compound for use in biochemical assays and protein-based products. Additionally, the compound has low toxicity and is considered safe for use in various applications. However, one of the limitations of the compound is its high cost, which may limit its use in some applications.
Future Directions
There are several future directions for the use of 1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate. One of the main directions is in the development of new protein-based products. The compound has the potential to improve the stability and shelf life of protein-based products, which could have significant implications in the food and pharmaceutical industries. Additionally, the compound could be used in the development of new drug delivery systems, as it has been shown to improve the solubility and stability of proteins. Finally, further research is needed to better understand the mechanism of action of the compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate is a complex process that involves several steps. The first step involves the synthesis of N-ethyl-N,N-dimethyl-1-propanaminium iodide. This is achieved by reacting N,N-dimethylethanolamine with ethyl iodide. The resulting compound is then reacted with 1-bromo-1-octadecanone to form N-ethyl-N,N-dimethyl-3-[(1-bromo-1-octadecyl)amino]propan-1-aminium bromide. Finally, the compound is treated with sodium ethyl sulfate to form 1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate.
Scientific Research Applications
1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate has various scientific research applications. One of the main applications is in the field of biochemistry. This compound is commonly used as a protein stabilizer in biochemical assays. It is also used as a blocking agent in ELISA assays to prevent non-specific binding of antibodies. Additionally, it is used as a surfactant in membrane protein studies.
properties
CAS RN |
67633-63-0 |
|---|---|
Product Name |
1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate |
Molecular Formula |
C27H58N2O5S |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
ethyl-dimethyl-[3-(16-methylheptadecanoylamino)propyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C25H52N2O.C2H6O4S/c1-6-27(4,5)23-19-22-26-25(28)21-18-16-14-12-10-8-7-9-11-13-15-17-20-24(2)3;1-2-6-7(3,4)5/h24H,6-23H2,1-5H3;2H2,1H3,(H,3,4,5) |
InChI Key |
IMWSVOVXSVRHAO-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)CCCNC(=O)CCCCCCCCCCCCCCC(C)C.CCOS(=O)(=O)[O-] |
Canonical SMILES |
CC[N+](C)(C)CCCNC(=O)CCCCCCCCCCCCCCC(C)C.CCOS(=O)(=O)[O-] |
Other CAS RN |
67633-63-0 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
synonyms |
ethyldimethyl[3-[(1-oxoisooctadecyl)amino]propyl]ammonium ethyl sulphate; ISOSTEARAMIDOPROPYL ETHYLDIMONIUM ETHOSULFATE; 1-Propanaminium, N-ethyl-N,N-dimethyl-3-(1-oxoisooctadecyl)amino-, ethyl sulfate; 1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-Oxoiso |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




